molecular formula C15H17ClN2O5S2 B2519336 2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide CAS No. 2034599-50-1

2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide

Cat. No.: B2519336
CAS No.: 2034599-50-1
M. Wt: 404.88
InChI Key: ZEBZMRIEOVELPW-UHFFFAOYSA-N
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Description

2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 5-chlorothiophene-2-carbaldehyde with methoxyethylamine to form an intermediate.

    Sulfamoylation: The intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Coupling with phenoxyacetic acid: The final step involves coupling the sulfamoylated intermediate with phenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl group, in particular, is crucial for its potential anti-inflammatory activity .

Properties

IUPAC Name

2-[4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S2/c1-22-12(13-6-7-14(16)24-13)8-18-25(20,21)11-4-2-10(3-5-11)23-9-15(17)19/h2-7,12,18H,8-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBZMRIEOVELPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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